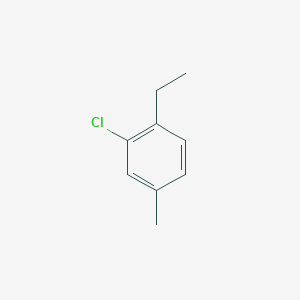
2-Chloro-1-ethyl-4-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1-ethyl-4-methylbenzene is an organic compound with the molecular formula C9H11Cl. It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom at the second position, an ethyl group at the first position, and a methyl group at the fourth position. This compound is part of the class of aromatic hydrocarbons and is known for its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-ethyl-4-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the chlorination of 1-ethyl-4-methylbenzene (p-ethyl toluene) using chlorine gas in the presence of a Lewis acid catalyst such as ferric chloride (FeCl3). The reaction conditions usually involve moderate temperatures and controlled addition of chlorine to ensure selective substitution at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-ethyl-4-methylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: The ethyl and methyl groups can be oxidized to form corresponding carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the chlorine atom, yielding 1-ethyl-4-methylbenzene.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Major Products Formed
Substitution: Formation of compounds like 2-hydroxy-1-ethyl-4-methylbenzene.
Oxidation: Formation of 2-chloro-1-ethyl-4-methylbenzoic acid.
Reduction: Formation of 1-ethyl-4-methylbenzene.
Scientific Research Applications
2-Chloro-1-ethyl-4-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 2-Chloro-1-ethyl-4-methylbenzene primarily involves its reactivity as an electrophile in substitution reactions. The chlorine atom, being an electron-withdrawing group, activates the benzene ring towards nucleophilic attack. This leads to the formation of intermediates such as arenium ions, which subsequently undergo further transformations to yield the final products. The molecular targets and pathways involved depend on the specific reactions and conditions applied.
Comparison with Similar Compounds
Similar Compounds
- 1-Chloro-2-ethylbenzene
- 1-Chloro-4-ethylbenzene
- 2-Chloro-1-methylbenzene
Comparison
Compared to its similar compounds, 2-Chloro-1-ethyl-4-methylbenzene is unique due to the specific positioning of its substituents, which influences its reactivity and chemical behavior. The presence of both ethyl and methyl groups, along with the chlorine atom, provides distinct steric and electronic effects that differentiate it from other chlorinated benzenes.
Properties
Molecular Formula |
C9H11Cl |
|---|---|
Molecular Weight |
154.63 g/mol |
IUPAC Name |
2-chloro-1-ethyl-4-methylbenzene |
InChI |
InChI=1S/C9H11Cl/c1-3-8-5-4-7(2)6-9(8)10/h4-6H,3H2,1-2H3 |
InChI Key |
COXLTIKLURHLAG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


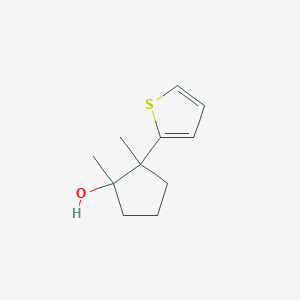
![(2S)-2-[(1,2,3,4-Tetrahydronaphthalen-2-yl)amino]butan-1-ol](/img/structure/B13250063.png)
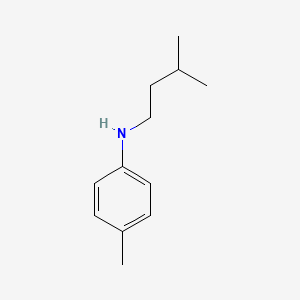
![3-Bromo-6-{[(tert-butoxy)carbonyl]amino}-2-fluorobenzoic acid](/img/structure/B13250075.png)
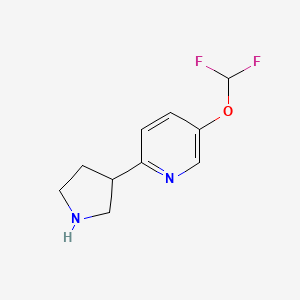

![1-[6-(Difluoromethyl)pyridin-3-yl]ethan-1-amine](/img/structure/B13250084.png)
![3-[1-(2,5-Difluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13250101.png)
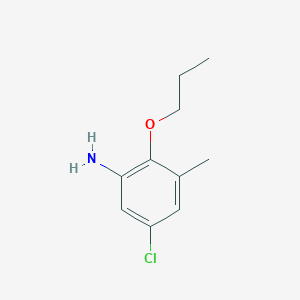
![5-Bromo-2-[(tert-butoxycarbonyl)amino]pyridine-3-carboxylic acid](/img/structure/B13250110.png)
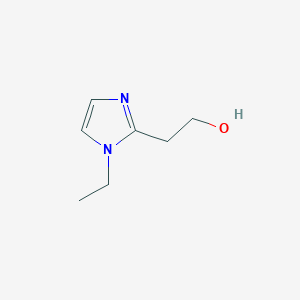

![5-Fluoropyrazolo[1,5-a]pyrimidine](/img/structure/B13250122.png)
![2-[(1-Methylpiperidin-4-yl)amino]cyclohexan-1-ol](/img/structure/B13250128.png)
